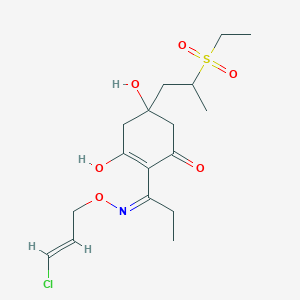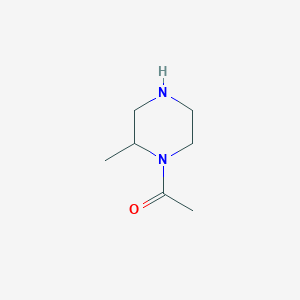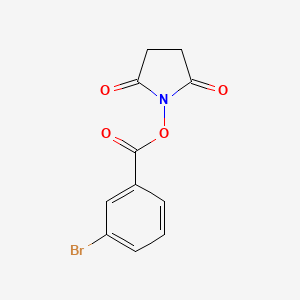
5-Hydroxy-clethodim Sulfone
Übersicht
Beschreibung
5-Hydroxy-clethodim sulfone is a chemical compound derived from clethodim, a selective herbicide widely used in agriculture to control grassy weeds in crops such as soybeans, corn, and cotton . This compound is an impurity formed during the degradation of clethodim and is often analyzed in residue studies to ensure the safety and efficacy of the herbicide .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-clethodim sulfone has several scientific research applications. In chemistry, it is used as a reference standard for residue analysis in agricultural products . In biology, it helps in studying the metabolic pathways of clethodim in plants and animals . In medicine, it is used to investigate the potential toxicological effects of clethodim and its metabolites . Industrially, it aids in the development of safer and more effective herbicides .
Wirkmechanismus
Target of Action
5-Hydroxy-clethodim Sulfone is an impurity derived from the herbicide clethodim . The primary target of clethodim, and by extension this compound, is acetyl coenzyme A carboxylase , an enzyme common to the pathways of fatty acid biosynthesis .
Mode of Action
The compound exerts its activity by inhibiting acetyl coenzyme A carboxylase . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
The inhibition of acetyl coenzyme A carboxylase by this compound affects the biosynthesis of fatty acids . This disruption can lead to downstream effects such as the alteration of cell membrane integrity and function, ultimately leading to the death of the target organism.
Pharmacokinetics
Studies on clethodim, the parent compound, show that it is rapidly metabolized, with little or no parent compound being found in the mature plants . The major metabolites found were the sulphoxide and sulphone, together with their conjugates, 5-hydroxy sulphoxide and 5-hydroxy sulphone . These findings suggest that this compound may have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of clethodim. The inhibition of acetyl coenzyme A carboxylase leads to a disruption in fatty acid biosynthesis, which can affect cell membrane integrity and function, ultimately leading to the death of the target organism .
Vorbereitungsmethoden
The preparation of 5-hydroxy-clethodim sulfone involves several steps, starting with the extraction of clethodim from plant tissues using methanol and/or water . The extract is then subjected to cleanup processes, including alkaline precipitation and acidic back extraction . The compound is further oxidized to a dicarboxylic acid, derivatized to the dimethyl ester, and purified by liquid-liquid partitioning . The final product is measured using gas chromatography with a flame photometric detector in the sulfur mode .
Analyse Chemischer Reaktionen
5-Hydroxy-clethodim sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include clethodim sulfoxide and clethodim sulfone . These reactions are essential for understanding the compound’s behavior in different environmental and biological contexts .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-clethodim sulfone can be compared with other similar compounds such as clethodim sulfoxide, sethoxydim, and 5-hydroxy-sethoxydim sulfone . While all these compounds share a common sulfone or sulfoxide moiety, this compound is unique due to its specific hydroxylation pattern . This uniqueness affects its chemical reactivity and biological activity, making it a valuable compound for residue analysis and toxicological studies .
Eigenschaften
IUPAC Name |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO6S/c1-4-13(19-25-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)26(23,24)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFXVKKEAYRFD-IWQANLMDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016619 | |
| Record name | 5-Hydroxy-Clethodim Sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111031-11-9 | |
| Record name | 5-Hydroxy-Clethodim Sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)



![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)



amine](/img/structure/B3081738.png)

![2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B3081746.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)

